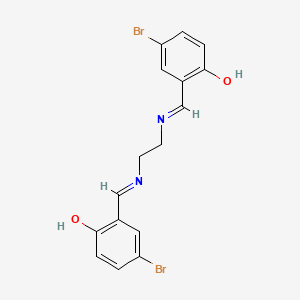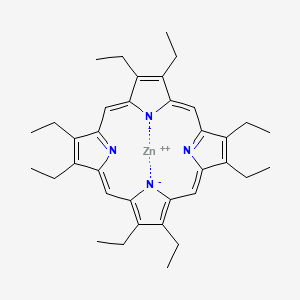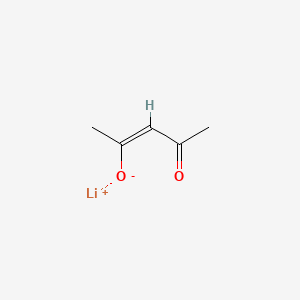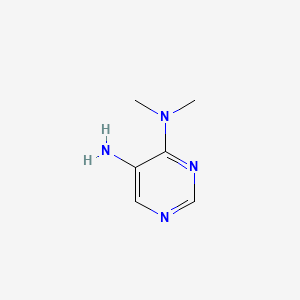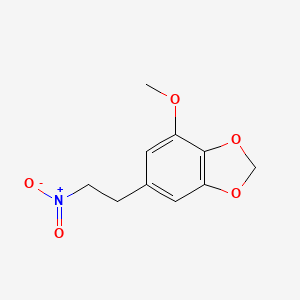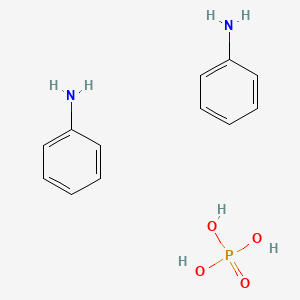
TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE is a coordination complex with the formula [Cr(C2H8N2)3]Cl3. It consists of a chromium(III) ion coordinated to three ethylenediamine ligands, forming a stable tricationic complex. This compound is known for its vibrant color and its role in the study of coordination chemistry and transition metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE typically involves the reaction of chromium(III) chloride hexahydrate (CrCl3·6H2O) with ethylenediamine (C2H8N2) in the presence of a reducing agent such as zinc. The reaction is carried out in methanol under reflux conditions for about an hour . The general reaction is as follows: [ \text{CrCl}_3 \cdot 6\text{H}_2\text{O} + 3\text{C}_2\text{H}_8\text{N}_2 + \text{Zn} \rightarrow [\text{Cr}(\text{C}_2\text{H}_8\text{N}_2)_3]\text{Cl}_3 + \text{ZnCl}_2 + 6\text{H}_2\text{O} ]
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods for this compound are less common due to its specialized applications. the principles remain similar, involving the controlled reaction of chromium salts with ethylenediamine under appropriate conditions .
Chemical Reactions Analysis
Types of Reactions
TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE undergoes various chemical reactions, including:
Substitution: The ethylenediamine ligands can be substituted by other ligands under specific conditions, altering the properties of the complex.
Common Reagents and Conditions
Oxidizing Agents: N-bromosuccinimide (NBS) is commonly used for oxidation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with NBS can yield different chromium oxidation states and complexes .
Scientific Research Applications
TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE has several scientific research applications:
Coordination Chemistry: It serves as a model compound for studying the properties and behavior of coordination complexes.
Spectroscopy: Its distinct color and electronic transitions make it useful in spectroscopic studies, including UV-Vis and IR spectroscopy.
Catalysis: It can act as a catalyst in various chemical reactions, particularly in organic synthesis.
Material Science: The compound is used in the development of new materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism of action of TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE involves its ability to coordinate with other molecules and ions. The chromium(III) ion, being a transition metal, can undergo various electronic transitions and redox reactions. The ethylenediamine ligands stabilize the chromium ion and facilitate its interactions with other species . The compound’s reactivity is influenced by the ligand field created by the ethylenediamine ligands, which affects the electronic structure of the chromium ion .
Comparison with Similar Compounds
Similar Compounds
TRIS(ETHYLENEDIAMINE)COBALT (III) CHLORIDE: Similar in structure but with cobalt instead of chromium.
HEXAAQUOCHROMIUM (III) NITRATE: Another chromium(III) complex with water ligands instead of ethylenediamine.
Uniqueness
TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE is unique due to its stability and the specific electronic properties imparted by the ethylenediamine ligands. These properties make it particularly useful in spectroscopic studies and as a model compound in coordination chemistry .
Properties
CAS No. |
16165-32-5 |
|---|---|
Molecular Formula |
C6H26Cl3CrN6O |
Molecular Weight |
356.67 |
Origin of Product |
United States |
Q1: Can you explain the use of Tris(ethylenediamine)chromium(III) Chloride in Nuclear Magnetic Resonance (NMR) spectroscopy?
A2: [Cr(en)3]Cl3 has proven valuable as a relaxation agent in 13C NMR spectroscopy. [] When added to solutions containing organic compounds, like those found in kraft black liquor, [Cr(en)3]Cl3 enhances the spectral resolution. [] This improvement stems from its ability to increase chemical shift dispersion and reveal previously obscured peaks. This characteristic makes it a powerful tool for analyzing complex mixtures and elucidating the structures of organic molecules in solution. []
Q2: What insights do we have regarding the stability and reactivity of Tris(ethylenediamine)chromium(III) Chloride?
A3: Studies have explored the deamination of [Cr(en)3]Cl3 in the presence of ammonium chloride as a catalyst. [] This research sheds light on the kinetic and mechanistic aspects of ligand substitution reactions involving this complex. Additionally, investigations into the ion association behavior of [Cr(en)3]Cl3 in various solvent systems, such as dimethyl sulfoxide-water mixtures, provide valuable information about its stability and behavior under different conditions. [] This knowledge is essential for understanding its reactivity and potential applications in different chemical environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


